molecular formula C14H20N2S B1334845 4-Adamantan-1-ylmethyl-thiazol-2-ylamine CAS No. 28599-72-6

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Cat. No.: B1334845
CAS No.: 28599-72-6
M. Wt: 248.39 g/mol
InChI Key: LANJJRUDAXCWPQ-UHFFFAOYSA-N
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Description

4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol It is characterized by the presence of an adamantane group attached to a thiazole ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine typically involves the reaction of adamantane derivatives with thiazole precursors. One common method includes the alkylation of thiazole with an adamantylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-Adamantan-1-ylmethyl-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

4-Adamantan-1-ylmethyl-thiazol-2-ylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Adamantan-1-ylmethyl-thiazole
  • 4-Adamantan-1-ylmethyl-oxazole
  • 4-Adamantan-1-ylmethyl-imidazole

Uniqueness

4-Adamantan-1-ylmethyl-thiazol-2-ylamine is unique due to the presence of both the adamantane and thiazole moieties, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity for certain targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1-adamantylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANJJRUDAXCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385469
Record name 4-Adamantan-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28599-72-6
Record name 4-Adamantan-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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